N-ethyl-N-(2-methylphenyl)-4-(pentanoylamino)benzamide
Overview
Description
N-ethyl-N-(2-methylphenyl)-4-(pentanoylamino)benzamide, also known as EMPPB, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzamide derivatives and has been found to have a variety of biological effects.
Mechanism of Action
N-ethyl-N-(2-methylphenyl)-4-(pentanoylamino)benzamide acts as a selective agonist for the CB2 receptor, which is primarily expressed in immune cells and has been implicated in the regulation of inflammation and pain. By binding to this receptor, this compound can modulate the activity of various signaling pathways and affect the release of cytokines and other immune mediators. Additionally, this compound has been found to inhibit the activity of FAAH, which is responsible for the degradation of endocannabinoids.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anti-cancer agent. Additionally, this compound has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-ethyl-N-(2-methylphenyl)-4-(pentanoylamino)benzamide has several advantages for lab experiments. It is a highly selective agonist for the CB2 receptor, which allows for the specific modulation of this receptor without affecting other receptors or signaling pathways. Additionally, this compound has been shown to have good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, this compound also has some limitations. It is a relatively new compound and its long-term safety and toxicity have not been fully established. Additionally, this compound has a short half-life, which may limit its effectiveness in certain experiments.
Future Directions
There are several future directions for research on N-ethyl-N-(2-methylphenyl)-4-(pentanoylamino)benzamide. One area of interest is the development of more potent and selective CB2 agonists based on the structure of this compound. Additionally, further studies are needed to determine the long-term safety and toxicity of this compound and other CB2 agonists. This compound may also have potential as a therapeutic agent for various diseases, including inflammation, pain, and cancer, and further studies are needed to explore these possibilities. Finally, this compound may be useful as a tool to study the role of the endocannabinoid system in various biological processes.
Scientific Research Applications
N-ethyl-N-(2-methylphenyl)-4-(pentanoylamino)benzamide has been used in scientific research as a tool to study the role of certain receptors and enzymes in various biological processes. It has been found to have a high affinity for the cannabinoid receptor CB2 and has been used to study the role of this receptor in inflammation, pain, and cancer. This compound has also been used to study the role of the enzyme fatty acid amide hydrolase (FAAH) in the metabolism of endocannabinoids.
properties
IUPAC Name |
N-ethyl-N-(2-methylphenyl)-4-(pentanoylamino)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-4-6-11-20(24)22-18-14-12-17(13-15-18)21(25)23(5-2)19-10-8-7-9-16(19)3/h7-10,12-15H,4-6,11H2,1-3H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUVQQITOJLDHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)N(CC)C2=CC=CC=C2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24793894 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.